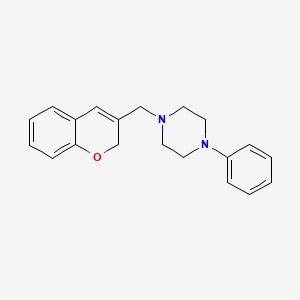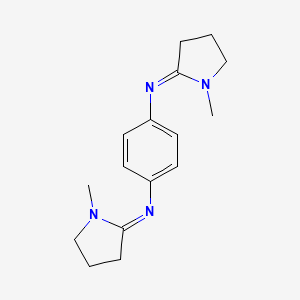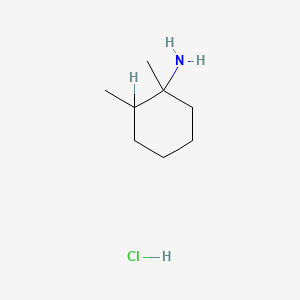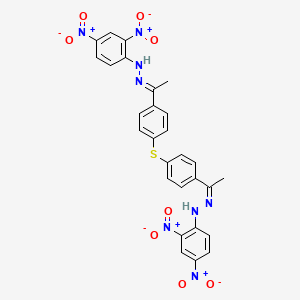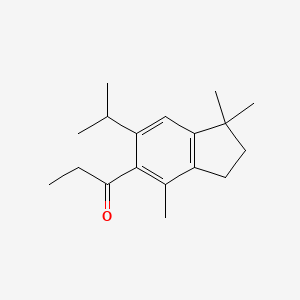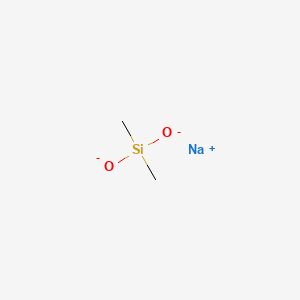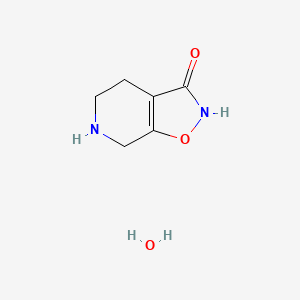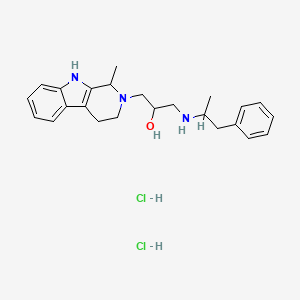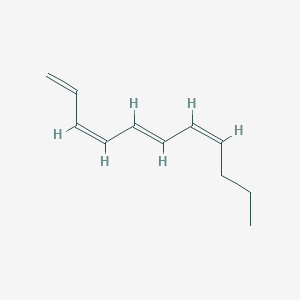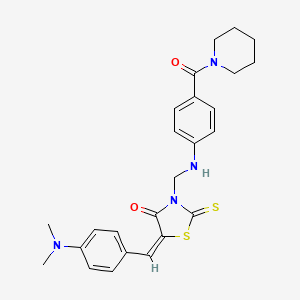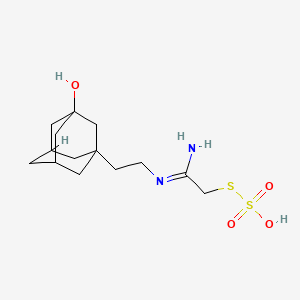
Thiosulfuric acid, S-(2-((2-(3-hydroxytricyclo(3.3.1.1(sup 3,7))dec-1-yl)ethyl)amino)-2-iminoethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiosulfuric acid, S-(2-((2-(3-hydroxytricyclo(3311(sup 3,7))dec-1-yl)ethyl)amino)-2-iminoethyl ester is a complex organic compound with a unique structure It features a tricyclic decane core, which is a rigid and stable structure, making it an interesting subject for various chemical studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiosulfuric acid, S-(2-((2-(3-hydroxytricyclo(3.3.1.1(sup 3,7))dec-1-yl)ethyl)amino)-2-iminoethyl ester typically involves multiple steps. The starting materials often include tricyclo[3.3.1.13,7]decane derivatives, which are subjected to various chemical reactions to introduce the necessary functional groups. Common synthetic routes may involve:
Hydroxylation: Introduction of hydroxyl groups to the tricyclic decane core.
Amination: Addition of amino groups to the hydroxylated intermediate.
Thiosulfuric acid esterification: Formation of the ester linkage with thiosulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Thiosulfuric acid, S-(2-((2-(3-hydroxytricyclo(3.3.1.13,7))dec-1-yl)ethyl)amino)-2-iminoethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Functional groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).
Substitution Reagents: Such as halogens (Cl_2, Br_2) or nucleophiles (NH_3, OH^-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Thiosulfuric acid, S-(2-((2-(3-hydroxytricyclo(3.3.1.13,7))dec-1-yl)ethyl)amino)-2-iminoethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Thiosulfuric acid, S-(2-((2-(3-hydroxytricyclo(3.3.1.13,7))dec-1-yl)ethyl)amino)-2-iminoethyl ester involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.
Interact with Receptors: Modulate receptor activity to exert its effects.
Affect Cellular Processes: Influence cellular processes such as apoptosis, proliferation, and differentiation.
Comparison with Similar Compounds
Similar Compounds
- Triphenylsulfonium (3-hydroxytricyclo[3.3.1.13,7]decane-1-methoxycarbonyl)difluoromethane sulfonate .
- (2S)-[(tert-Butoxycarbonyl)amino]-2-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)acetic Acid .
Uniqueness
Thiosulfuric acid, S-(2-((2-(3-hydroxytricyclo(3.3.1.13,7))dec-1-yl)ethyl)amino)-2-iminoethyl ester is unique due to its specific functional groups and the presence of the thiosulfuric acid ester linkage. This gives it distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
128487-67-2 |
|---|---|
Molecular Formula |
C14H24N2O4S2 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
1-[2-[(1-amino-2-sulfosulfanylethylidene)amino]ethyl]-3-hydroxyadamantane |
InChI |
InChI=1S/C14H24N2O4S2/c15-12(8-21-22(18,19)20)16-2-1-13-4-10-3-11(5-13)7-14(17,6-10)9-13/h10-11,17H,1-9H2,(H2,15,16)(H,18,19,20) |
InChI Key |
SKNKECQOIDIDTG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)O)CCN=C(CSS(=O)(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



